molecular formula C7H9NO4 B2913108 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1566576-18-8

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2913108
CAS No.: 1566576-18-8
M. Wt: 171.152
InChI Key: BAXWGKRXQHAEMH-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyethyl group at the second position and a carboxylic acid group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-haloketones with nitriles in the presence of a base to form the oxazole ring. The methoxyethyl group can be introduced through alkylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form corresponding saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-formylethyl)-1,3-oxazole-4-carboxylic acid, while reduction of the oxazole ring can produce 2-(1-methoxyethyl)-1,3-oxazoline-4-carboxylic acid.

Scientific Research Applications

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxyethyl and carboxylic acid groups can also modulate the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but contains a sulfur atom instead of oxygen.

    2-(1-Methoxyethyl)-1,3-imidazole-4-carboxylic acid: Contains two nitrogen atoms in the ring.

    2-(1-Methoxyethyl)-1,3-oxazoline-4-carboxylic acid: Saturated version of the oxazole ring.

Uniqueness

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXWGKRXQHAEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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